N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
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Overview
Description
“N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide” is a synthetic organic compound that features an imidazole ring substituted with various functional groups. Compounds with imidazole rings are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde.
Introduction of the thioether group: Using a nucleophilic substitution reaction with 4-methylbenzyl chloride.
Hydroxymethylation: Achieved through a hydroxymethylation reaction using formaldehyde.
N-allylation: Using allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can undergo reduction reactions under hydrogenation conditions.
Substitution: The thioether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Imidazole compounds are known to inhibit certain enzymes, making them useful in biochemical research.
Antimicrobial Agents: Many imidazole derivatives exhibit antimicrobial properties.
Medicine
Pharmaceuticals: Used in the development of drugs for various diseases, including antifungal and anticancer agents.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Cosmetics: Incorporated into formulations for their preservative properties.
Mechanism of Action
The mechanism of action of “N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide” would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-(5-(hydroxymethyl)-2-((4-chlorobenzyl)thio)-1H-imidazol-1-yl)acetamide
- N-allyl-2-(5-(hydroxymethyl)-2-((4-methoxybenzyl)thio)-1H-imidazol-1-yl)acetamide
Uniqueness
“N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide” is unique due to the specific substitution pattern on the imidazole ring, which can influence its biological activity and chemical reactivity. The presence of the 4-methylbenzyl thioether group may impart distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-8-18-16(22)10-20-15(11-21)9-19-17(20)23-12-14-6-4-13(2)5-7-14/h3-7,9,21H,1,8,10-12H2,2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOXAYUDKKWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC=C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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